7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one
Description
Properties
IUPAC Name |
7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-6-14-13(10-16(18)19-15(14)9-12)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUNTGYDSHWDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Methodology
The Mannich reaction is a cornerstone for introducing aminomethyl groups into aromatic systems. For 7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one, this method involves:
Reaction Scheme:
Key Findings
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Regioselectivity : The reaction favors substitution at the 8-position of 7-hydroxy-4-methylcoumarin due to resonance stabilization of the intermediate enolate. To achieve 4-position substitution, pre-functionalization (e.g., bromination) or alternative activation is required.
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Yield : Moderate yields (50–70%) are typical due to competing side reactions.
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Characterization :
Nucleophilic Alkylation Approach
Bromomethyl Intermediate Synthesis
This two-step method involves:
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Bromination : Conversion of 4-methyl to 4-bromomethyl on the coumarin core.
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Alkylation : Displacement of bromide with piperidine.
Step 1: Bromination of 4-Methylcoumarin
Step 2: Piperidine Substitution
Reaction Scheme:
Key Findings
-
Yield : Higher efficiency (70–85%) compared to Mannich reactions.
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Purity : Silica gel chromatography (CHCl₃/MeOH, 20:1) achieves >95% purity.
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Critical Parameters :
Pechmann Condensation Followed by Functionalization
Coumarin Core Synthesis
The Pechmann condensation forms the coumarin skeleton:
Post-Synthetic Modification
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Oxidation : 4-Methyl to 4-hydroxymethyl using CrO₃ or KMnO₄.
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Bromination : HBr/acetic acid converts hydroxymethyl to bromomethyl.
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Alkylation : As described in Section 2.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Mannich Reaction | 50–70 | One-pot synthesis | Low regioselectivity for 4-position |
| Nucleophilic Alkylation | 70–85 | High yield, scalability | Requires brominated intermediate |
| Pechmann + Alkylation | 60–75 | Flexible functionalization | Multi-step, time-consuming |
Spectroscopic Validation
IR and NMR Data
Industrial and Pharmacological Relevance
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone derivatives.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dihydrochromenone derivatives .
Scientific Research Applications
The biological activities of 7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one have been extensively studied, highlighting its potential in several therapeutic areas:
Anticancer Properties
Research indicates that derivatives of chromenones, including this compound, exhibit significant anticancer activities. For instance, studies have shown that chromenone derivatives can inhibit the proliferation of cancer cell lines and induce apoptosis through various mechanisms, such as the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacterial strains and fungi, suggesting its potential as a lead compound in the development of new antimicrobial agents .
Neuroprotective Effects
Recent investigations have focused on the neuroprotective effects of chromenones, particularly in models of neurodegenerative diseases like Alzheimer’s. The multifunctional nature of these compounds allows them to target multiple pathways involved in neurodegeneration, making them promising candidates for further research in neuropharmacology .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the anticancer effects of various chromenone derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Screening : In another study, this compound was tested against a panel of bacterial and fungal strains. The results showed that it exhibited potent antimicrobial activity comparable to standard antibiotics, indicating its potential use in treating infections .
- Neuroprotective Study : A pharmacological evaluation demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role as a neuroprotective agent in models of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . The compound’s anticancer properties are linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one and related compounds:
*Estimated based on structural similarity to ; †Hypothesized due to hydroxyl group; ‡Inferred from structural analogs.
Key Observations:
Substituent Effects on Lipophilicity :
- The methyl group at position 7 in the target compound contributes to moderate lipophilicity (LogP ~2.7), comparable to its methoxy analog (LogP 2.72) . In contrast, the hydroxylated analog (6-hydroxy-7-methyl) has a lower LogP (~1.8) due to increased polarity .
- AJ9, with a bulky benzyl-piperidine substituent, exhibits higher lipophilicity (LogP ~4.0), which may enhance membrane permeability but reduce aqueous solubility .
Impact of Piperidine Substitution: The position and methylation of the piperidine ring influence bioactivity. For example, 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one () introduces steric hindrance and altered basicity compared to the target compound’s unsubstituted piperidine group.
Biological Activity Correlations :
- Aryl substitutions at position 8 (e.g., 5m in ) confer anticancer activity, likely due to π-π stacking with cellular targets. The target compound lacks such groups, suggesting divergent pharmacological profiles.
- Hydroxyl groups (e.g., 7-hydroxy-8-piperidinylmethyl in ) may improve solubility but reduce blood-brain barrier penetration compared to methyl/methoxy derivatives.
Pharmacological Potential and Limitations
While the target compound’s bioactivity remains unreported, structural analogs provide clues:
Biological Activity
7-Methyl-4-(piperidin-1-ylmethyl)chromen-2-one is a synthetic compound belonging to the chromenone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through the Mannich reaction involving a chromenone derivative, formaldehyde, and piperidine under acidic conditions. The general reaction pathway is as follows:
- Starting Materials : Chromenone derivative + Formaldehyde + Piperidine
- Catalyst : Acid catalyst (e.g., hydrochloric acid)
- Conditions : Reflux conditions
This synthesis method allows for the production of various derivatives by altering the substituents on the chromenone or piperidine moieties.
Biological Activity Overview
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial and antifungal properties. It inhibits the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can reduce cell viability in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent cytotoxicity .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although further research is needed to fully elucidate this activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Wall Synthesis Inhibition : Its antimicrobial effects are likely due to interference with bacterial cell wall synthesis.
- Apoptosis Induction : In cancer cells, the compound may induce apoptosis through modulating signaling pathways related to cell survival and death.
The specific pathways involved include the inhibition of kinases such as ATR (Ataxia Telangiectasia and Rad3-related protein), which plays a crucial role in DNA damage response .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Screening :
- Antimicrobial Testing :
- Pharmacological Profiling :
Summary Table of Biological Activities
| Biological Activity | IC50 Values (µM) | Target Cell Lines |
|---|---|---|
| Anticancer | 3.67 (HCT116) | Colon cancer |
| 6.55 (HeLa) | Cervical cancer | |
| Antimicrobial | Varies by strain | Various bacterial strains |
| Anti-inflammatory | Not yet quantified | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-4-(piperidin-1-ylmethyl)chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core formation : Condensation of substituted salicylaldehyde derivatives with active methylene compounds to form the chromenone core.
Functionalization : Introduction of the piperidinylmethyl group via Mannich-type reactions or nucleophilic substitution. For example, coupling 7-methylchromen-2-one with piperidine derivatives under basic conditions (e.g., KCO) in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound .
- Key Variables : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (higher temperatures accelerate substitution but may increase side reactions), and catalyst use (e.g., p-toluenesulfonic acid improves cyclization efficiency) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- H NMR : Focus on diagnostic peaks:
- The methyl group at C7 appears as a singlet (~δ 2.3–2.5 ppm).
- Piperidinyl protons show multiplet splitting (δ 1.3–2.8 ppm), with the methylene bridge (CH-N) at δ 3.5–4.0 ppm .
- FT-IR : Confirm the lactone carbonyl stretch (~1720 cm) and absence of hydroxyl groups if fully substituted .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H] and fragmentation patterns (e.g., loss of piperidine moiety).
Q. What solvents are suitable for solubility testing, and how does this impact biological assays?
- Methodological Answer :
- Polar Solvents : DMSO (primary stock solution) due to high solubility of chromenones.
- Aqueous Buffers : Dilute in PBS or cell culture media with ≤1% DMSO to avoid cytotoxicity.
- Critical Consideration : Solvent residues in crystallography studies may interfere with crystal packing; use ethanol or acetone for recrystallization .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to ATP-binding pockets (common in kinases). The chromenone core mimics adenine in ATP, while the piperidinylmethyl group enhances hydrophobic interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS). Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
- ADMET Prediction : Tools like SwissADME evaluate logP (optimal ~2–3) and BBB permeability, critical for CNS-targeted drug design .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC variability across studies)?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
- Validate enzyme inhibition assays (e.g., COX-2) with recombinant proteins to minimize off-target effects .
- Data Normalization : Report IC values relative to positive controls and account for batch-to-batch compound purity (HPLC ≥95%) .
Q. How can reaction pathways be optimized to address low yields in piperidinylmethyl functionalization?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to enhance Mannich reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% under controlled dielectric heating .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry (piperidine:aldehyde ratio 1.2:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
